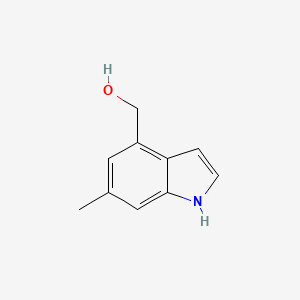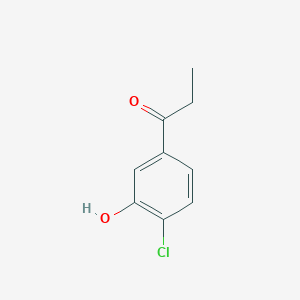![molecular formula C10H7Cl2N3O4 B12083335 2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid is an organic compound characterized by the presence of dichloro, nitrophenyl, and hydrazono functional groups
Méthodes De Préparation
The synthesis of 2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid typically involves the reaction of 2,3-dichlorobut-2-enoic acid with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Applications De Recherche Scientifique
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid can be compared with other similar compounds, such as:
2,3-Dichloro-4-oxo-but-2-enoic acid: This compound shares a similar core structure but lacks the nitrophenyl and hydrazono groups, resulting in different chemical properties and reactivity.
4,5-Dichloro-2-(4-chlorophenyl)pyridazin-3-one: This compound has a similar dichloro substitution pattern but differs in the overall structure and functional groups, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are valuable for various research applications.
Propriétés
Formule moléculaire |
C10H7Cl2N3O4 |
|---|---|
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
(E,4E)-2,3-dichloro-4-[(4-nitrophenyl)hydrazinylidene]but-2-enoic acid |
InChI |
InChI=1S/C10H7Cl2N3O4/c11-8(9(12)10(16)17)5-13-14-6-1-3-7(4-2-6)15(18)19/h1-5,14H,(H,16,17)/b9-8+,13-5+ |
Clé InChI |
IPZTWAULIXCHDE-AFLFDFMDSA-N |
SMILES isomérique |
C1=CC(=CC=C1N/N=C/C(=C(/C(=O)O)\Cl)/Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NN=CC(=C(C(=O)O)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)


![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)






